molecular formula C20H25N7O6 B1675113 Levomefolic acid CAS No. 31690-09-2

Levomefolic acid

Cat. No. B1675113
CAS RN: 31690-09-2
M. Wt: 459.5 g/mol
InChI Key: ZNOVTXRBGFNYRX-STQMWFEESA-N
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Safety and Hazards

Levomefolic acid is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Levomefolic acid has been proposed for the treatment of cardiovascular disease and advanced cancers such as breast and colorectal cancers . It has also been suggested that folate supplements, especially this compound or 5-methylfolate, may improve clinical outcomes for certain psychiatric diseases, especially as an adjunct pharmacotherapy with minimal side effects .

Biochemical Analysis

Biochemical Properties

Levomefolic acid plays a crucial role in biochemical reactions, particularly in one-carbon metabolism. It is involved in the methylation of homocysteine to form methionine and tetrahydrofolate . The enzymes methylenetetrahydrofolate reductase (MTHFR) and methionine synthase (MS) are key players in this process . This compound interacts with these enzymes to facilitate the conversion of homocysteine to methionine, which is essential for DNA synthesis and repair .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It is essential for DNA biosynthesis, gene expression regulation, amino acid synthesis, and myelin synthesis and repair . By regulating these processes, this compound ensures proper cell function and maintenance .

Molecular Mechanism

At the molecular level, this compound acts as a methyl group donor in one-carbon metabolism reactions . It binds to enzymes such as MTHFR and MS, facilitating the conversion of homocysteine to methionine . This process is crucial for the synthesis of DNA, RNA, and proteins . This compound also plays a role in the regulation of gene expression by influencing the methylation of DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is water-soluble and primarily excreted via the kidneys . Studies have shown that peak plasma levels are reached within one to three hours following oral or parenteral administration . Over time, the stability and degradation of this compound can impact its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is nutritionally beneficial and supports normal cellular functions . At high doses, it can be toxic and cause adverse effects . Studies have demonstrated a dose-dependent effect on cell viability, proliferation, and differentiation .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of methionine from homocysteine . It interacts with enzymes such as MTHFR and MS to facilitate these reactions . By participating in these pathways, this compound helps regulate metabolic flux and maintain proper metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . It is transported across membranes, including the blood-brain barrier, and is found in circulation . The compound interacts with transporters and binding proteins to ensure its proper localization and accumulation within tissues .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity . It is directed to these compartments through targeting signals and post-translational modifications . The subcellular localization of this compound is essential for its function in DNA synthesis, gene expression regulation, and other cellular processes .

Comparison with Similar Compounds

properties

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOVTXRBGFNYRX-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185583
Record name Levomefolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Approximately 0.3 mg/ml
Record name Levomefolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Levomefolic acid plays a critical role in methylating homocysteines into methionine by acting as a methyl donor in a reaction catalyzed by vitamine B12-dependent methionine synthase. Homocysteine must either be further metabolized via transulfuration to become cysteine, taurine, and glutathione via a B6-dependent process, or re-methylated to become methionine again. Methionine formed from remethylation of homocysteine by levomefolic acid forms the downstream metabolite S-adenosylmethionine (SAMe), which is involved in numerous biochemical methyl donation reactions, including reactions forming monoamine neurotransmitters. Studies suggest that high plasma levels of homocysteine is associated with increased incidences of arterial plaque formation.
Record name Levomefolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

31690-09-2
Record name L-Methylfolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31690-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levomefolinic acid [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031690092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levomefolic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11256
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levomefolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOMEFOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S95DH25XC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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